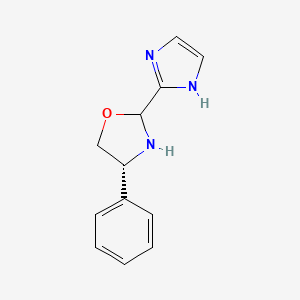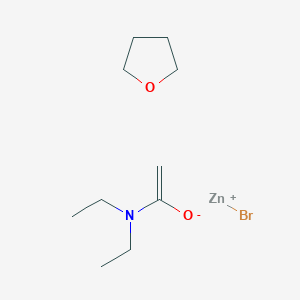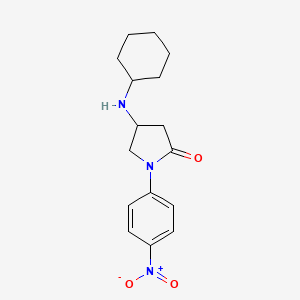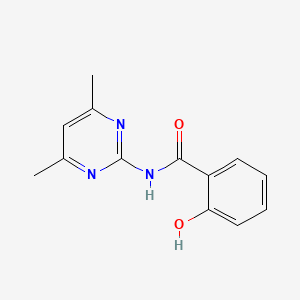![molecular formula C20H29B B14241508 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane CAS No. 427899-70-5](/img/structure/B14241508.png)
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 65°C)
Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Purification steps: Including distillation and crystallization to obtain high-purity this compound
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes
Oxidation: Conversion of boron-containing intermediates to alcohols
Substitution: Replacement of the boron atom with other functional groups
Common Reagents and Conditions
Hydroboration: Typically involves the use of pinacol borane under mild conditions
Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)
Substitution: Utilizes reagents such as halogens or organometallic compounds
Major Products
Hydroboration: Produces organoborane intermediates
Oxidation: Yields terminal alcohols
Substitution: Forms various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:
Heterocyclic amidinate intermediates: Formed during the reaction process
Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions
Catecholborane: Another boron-containing reagent with different reactivity and selectivity
Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
Uniqueness
This compound is unique due to its:
Bicyclic structure: Provides steric hindrance and regioselectivity in reactions
Ethenylphenyl group:
Propiedades
Número CAS |
427899-70-5 |
|---|---|
Fórmula molecular |
C20H29B |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2 |
Clave InChI |
WFDANRPQJXBQPS-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)





![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
